[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea
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Overview
Description
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea typically involves the reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with thiourea in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of [(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The trifluoromethyl group and phenyl group contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiourea derivatives such as:
Phenylthiourea: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Methylthiourea: Used in the synthesis of various heterocyclic compounds and as a reagent in chemical reactions.
Uniqueness
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3S/c11-10(12,13)8(15-16-9(14)17)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKAUCXFAMAYIS-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=S)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\NC(=S)N)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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